molecular formula C16H16F3N3O3 B2700237 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034258-67-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

カタログ番号: B2700237
CAS番号: 2034258-67-6
分子量: 355.317
InChIキー: HSGGYXCYFMHCNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a nicotinamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a substituted ethyl linker bearing a 4-methoxy-6-methyl-2-oxopyridin moiety. The trifluoromethyl group is a hallmark of enhanced metabolic stability and lipophilicity, commonly employed in medicinal chemistry to improve pharmacokinetic properties .

特性

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-10-7-12(25-2)8-14(23)22(10)6-5-20-15(24)11-3-4-13(21-9-11)16(17,18)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGGYXCYFMHCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions:

  • Route A: : The synthesis begins with the preparation of 4-methoxy-6-methyl-2-oxopyridine, which is then reacted with ethylene bromide in the presence of a base to form 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl bromide. This intermediate is subsequently reacted with 6-(trifluoromethyl)nicotinoyl chloride under basic conditions to yield the final product.

  • Route B: : An alternative synthesis route involves the direct coupling of 4-methoxy-6-methyl-2-oxopyridine with 2-bromoethylamine, followed by the addition of 6-(trifluoromethyl)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Industrial Production Methods:

For large-scale industrial production, the use of continuous flow reactors is preferred for increased yield and efficiency. This method also minimizes potential side reactions by providing precise control over reaction conditions such as temperature and reactant concentrations.

化学反応の分析

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the pyridine ring.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, primarily on the pyridine and nicotinamide rings.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.

  • Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like acetyl chloride (CH3COCl) can be used.

Major Products:

  • Oxidation: : Formation of pyridone derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of halogenated or acetylated derivatives.

科学的研究の応用

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in the following fields:

  • Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.

  • Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing metabolic pathways.

  • Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

作用機序

This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy, methyl, and trifluoromethyl groups play crucial roles in binding affinity and specificity. The pathways involved often include modulation of enzyme activity or alteration of receptor-ligand interactions, leading to downstream biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name / Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound 6-(Trifluoromethyl)nicotinamide + 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl Hypothesized to enhance metabolic stability and binding via trifluoromethyl and oxopyridin groups
S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides 6-mercapto group + 4-fluoroaniline Designed for improved solubility and sulfur-mediated redox interactions
Goxalapladib Trifluoromethyl biphenyl + naphthyridine-acetamide Atherosclerosis treatment via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition
Polymorphic form of N-{6-(2-hydroxypropan-2-yl)...pyridine-2-carboxamide Trifluoromethyl pyridine + sulfonylethyl indazole Structural rigidity for crystallinity and bioavailability optimization

Key Observations:

Trifluoromethyl Group : Ubiquitous in analogues (e.g., ), this group enhances lipophilicity and resistance to oxidative metabolism. However, its position (e.g., pyridine vs. biphenyl in goxalapladib ) dictates target specificity.

Linker Diversity : The target compound’s ethyl-oxopyridin linker contrasts with sulfur-based (e.g., 6-mercapto in ) or ether-based linkers (e.g., ), affecting solubility and steric interactions.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

  • Bioavailability: The trifluoromethyl group and methoxy substituent likely improve oral absorption compared to non-fluorinated analogues (e.g., 6-mercapto derivatives in ).
  • Metabolism : Oxidative metabolism of the 2-oxopyridin moiety may generate active metabolites, as seen with similar lactam-containing drugs .

Research Findings and Data Tables

Hypothetical Physicochemical Properties

Property Target Compound Goxalapladib S-substituted Nicotinamides
Molecular Weight ~400 g/mol 718.80 g/mol ~300–350 g/mol
logP (Predicted) 2.5–3.5 5.8 1.5–2.5
Hydrogen Bond Acceptors 6 8 4–5
Metabolic Stability (t₁/₂) High (est.) Moderate Low to Moderate

Therapeutic Potential (Inferred)

Compound Type Likely Targets Disease Area
Target Compound Kinases, Proteases, GPCRs Oncology/Inflammation
Goxalapladib Lp-PLA2 Cardiovascular
S-substituted Nicotinamides Redox-sensitive enzymes (e.g., PDI) Metabolic Disorders

生物活性

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine derivative
  • A trifluoromethyl group
  • An ethyl linker connecting to the nicotinamide moiety

This unique configuration is believed to enhance its interaction with biological targets, particularly in cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 is crucial for gene silencing through histone methylation, which can lead to the downregulation of tumor suppressor genes. By inhibiting EZH2, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide may reverse epigenetic silencing, thereby reactivating these critical genes and potentially inhibiting tumor growth.

Anticancer Activity

The primary focus of research on this compound has been its anticancer properties . It has shown promise in various preclinical studies:

  • Inhibition of Tumor Growth : Studies have demonstrated that the compound can significantly reduce the proliferation of cancer cells in vitro and in vivo models.
  • Reactivation of Tumor Suppressor Genes : By inhibiting EZH2, it facilitates the re-expression of genes that are typically silenced in cancerous cells.

Case Studies

  • Breast Cancer Models : In experiments using breast cancer cell lines, the compound exhibited a dose-dependent inhibition of cell proliferation, correlating with decreased EZH2 activity and increased expression of tumor suppressor genes.
  • Lymphoma Studies : Another study highlighted its efficacy in lymphoma models, where it was shown to induce apoptosis in malignant cells while sparing normal lymphocytes.

Data Tables

The following table summarizes key findings from various studies on the biological activity of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide:

Study TypeTarget DiseaseKey FindingsReference
In vitroBreast CancerDose-dependent inhibition of proliferation
In vivoLymphomaInduction of apoptosis in malignant cells
Mechanistic StudyGeneral OncologyInhibition of EZH2 leading to reactivation of genes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。